molecular formula C15H21N3 B2869268 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile CAS No. 1184258-29-4

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile

Cat. No. B2869268
CAS RN: 1184258-29-4
M. Wt: 243.354
InChI Key: QDEDVIUCRHRQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile” is a complex organic molecule that contains a piperidine ring. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Potent H3 Antagonists

4-Phenoxypiperidines, including compounds similar to 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile, have been studied for their potent H3 antagonistic properties. These compounds, characterized by a 4-phenoxypiperidine core, show high in vitro activity at the human H3 receptor, indicating potential applications in wakefulness and other central nervous system disorders. A particular compound, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, demonstrated significant in vivo efficacy in a rat EEG model of wakefulness at low doses, suggesting therapeutic potential for sleep disorders and narcolepsy (Dvorak et al., 2005).

Fibrinogen Receptor Antagonists

Research into trisubstituted beta-amino acid derivatives has led to the development of potent and orally active fibrinogen receptor antagonists, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate. These compounds show promise for antithrombotic treatments, particularly in acute phases, highlighting their significance in cardiovascular research and potential applications in preventing clot formation (Hayashi et al., 1998).

Mycobacterium Tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been synthesized and evaluated for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. Compounds such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity, indicating potential for the development of new antituberculosis agents (Jeankumar et al., 2013).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These studies are crucial for the development of new treatments for Alzheimer's disease, as compounds showing high anti-AChE activity, like 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, could lead to effective therapies for cognitive decline (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific biological targets. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible mechanisms of action.

Future Directions

The future research directions could involve exploring the biological activity of this compound and its potential applications in pharmaceuticals. Piperidine derivatives are a significant area of research in drug discovery , and this compound could be of interest in that context.

properties

IUPAC Name

4-[[ethyl(piperidin-4-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-18(15-7-9-17-10-8-15)12-14-5-3-13(11-16)4-6-14/h3-6,15,17H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEDVIUCRHRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C#N)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.